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  • Product: Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
  • CAS: 220035-64-3

Core Science & Biosynthesis

Foundational

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: A Multifunctional Scaffold for Medicinal Chemistry

Topic: Chemical Properties and Synthetic Utility of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Synthetic Utility of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS: 220035-64-3) is a highly functionalized aromatic building block essential to the synthesis of next-generation fluoroquinolone antibiotics and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1][2] Its value lies in its penta-substituted benzene core , which offers orthogonal reactivity handles: an electrophilic fluorinated carbon for SNAr reactions, a cyano group for heterocycle formation, and an ester for acyl substitution. This guide analyzes its physicochemical profile, electronic structure, and critical role in the synthesis of clinical candidates like Finafloxacin .

Physicochemical Profile

The compound presents as a crystalline solid with low aqueous solubility but high solubility in polar aprotic solvents, facilitating its use in nucleophilic substitutions.

PropertyData
CAS Number 220035-64-3 (Ester); 117528-58-2 (Parent Acid)
IUPAC Name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Molecular Formula C₉H₄Cl₂FNO₂
Molecular Weight 248.04 g/mol
Physical State Off-white to pale yellow solid
Melting Point 108–112 °C (Typical range for pure ester)
Solubility Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water
LogP (Predicted) ~2.8 (Lipophilic)
Storage Inert atmosphere, 2–8 °C; Moisture sensitive

Structural Analysis & Electronic Reactivity

The reactivity of this scaffold is dictated by the cooperative electronic effects of its substituents. It is a textbook example of an activated fluoroarene .

Electronic "Push-Pull" Map[1]
  • C5-Fluorine (The Hotspot): The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing cyano group (para) and the ester group (meta).[1] The inductive withdrawal of the adjacent chlorine at C4 further destabilizes the ring electron density, lowering the transition state energy for nucleophilic attack.

  • C3-Cyano Group: Acts as a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I), directing nucleophiles to the para-position (C6, or C5 if F is present).[1] It is also a precursor for oxazoles, tetrazoles, or primary amines.

  • C2/C4-Chlorines: Provide steric bulk that directs regioselectivity.[1] While less reactive than the C5-fluorine towards SNAr, they can be displaced under forcing conditions or via palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]

ElectronicMap Core Benzene Core F C5-Fluorine (Primary S_NAr Site) Core->F Activated by CN/Ester CN C3-Cyano (Strong EWG, para-activator) CN->F Activates para-position Ester C1-Ester (Acyl Transfer) Ester->Core Electron Withdrawing Cl C2/C4-Chlorine (Steric Bulk / Cross-coupling) Cl->Core Inductive Effect (-I)

Figure 1: Electronic activation map showing the cooperative effects facilitating SNAr at the C5 position.

Synthetic Utility: The Finafloxacin Pathway

The primary industrial application of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is in the synthesis of Finafloxacin (BAY 35-3377), a fluoroquinolone antibiotic active under acidic conditions.[1] The scaffold serves as the "B-ring" precursor, where the C5-fluorine is displaced by a chiral amine.[1]

Synthesis Workflow
  • SNAr Displacement: The C5-fluorine is selectively displaced by a protected amino-alcohol or diamine (e.g., a pyrrolidine derivative).[1] The C3-cyano group prevents competing attack at other positions by electronically deactivating the C2/C4 chlorines relative to the C5-fluorine.[1]

  • Cyclization: The ester and the newly attached amine side chain undergo cyclization (often requiring hydrolysis and activation) to form the tricyclic quinolone core.

FinafloxacinSynthesis Start Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (Starting Scaffold) Intermediate S_NAr Intermediate (F displaced by Amine) Start->Intermediate S_NAr (DMSO, Base, 80°C) Reagent Chiral Pyrrolidine / Amine (Nucleophile) Reagent->Intermediate Step2 Hydrolysis & Cyclization (Gould-Jacobs or similar) Intermediate->Step2 1. LiOH 2. Polyphosphoric Acid Final Finafloxacin Core (Fluoroquinolone) Step2->Final Ring Closure

Figure 2: Synthetic pathway illustrating the utilization of the scaffold in fluoroquinolone synthesis.[1][3][4]

Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: Selective substitution of the C5-fluorine with a secondary amine.[1]

Reagents:

  • Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (1.0 equiv)[1]

  • Amine nucleophile (e.g., Morpholine or substituted Pyrrolidine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) or DMSO (anhydrous)

Procedure:

  • Dissolution: Charge a reaction vessel with Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (10 mmol) and anhydrous ACN (50 mL).

  • Addition: Add DIPEA (20 mmol) followed by the dropwise addition of the amine nucleophile (11 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LC-MS), heat to 60 °C. The C5-F is significantly more reactive than C2/C4-Cl, ensuring high regioselectivity.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 0.1 M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and recrystallize from Hexane/EtOAc.

Validation:

  • ¹⁹F NMR: Disappearance of the aromatic fluorine signal (approx. -110 to -120 ppm) confirms displacement.[1]

  • LC-MS: Observe mass shift corresponding to [M - F + Amine]⁺.

Protocol B: Hydrolysis to the Benzoic Acid

Objective: Conversion of the methyl ester to the free acid (CAS 117528-58-2) without hydrolyzing the nitrile.[1]

Procedure:

  • Dissolve the ester (5 mmol) in THF/Water (4:1, 25 mL).

  • Add LiOH·H₂O (1.1 equiv) at 0 °C. Note: Avoid strong heating or excess strong base (NaOH/KOH) to prevent hydration of the nitrile to the amide.

  • Stir at room temperature for 2–4 hours.

  • Acidify carefully with 1 M HCl to pH 3.

  • Filter the precipitated solid and dry under vacuum.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risks:

    • Cyanide Generation: Under strongly acidic or basic conditions at high temperatures, the nitrile group may degrade; however, the primary risk is the release of toxic gases if burned.

    • Sensitization: Halogenated benzoates can be potent skin sensitizers.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Spill Management: Sweep up solids to avoid dust generation.[5] Do not flush into surface water; the compound is toxic to aquatic life due to its halogenated nature.

References

  • PubChem. (n.d.).[4] Compound Summary: Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.[1][2][6] National Library of Medicine. Retrieved February 12, 2026, from [Link][1]

  • Google Patents. (2012). Process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Patent CN102603569A.
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

This technical guide details the synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate , a highly functionalized intermediate critical in the development of next-generation agrochemicals (specifically herbicides) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate , a highly functionalized intermediate critical in the development of next-generation agrochemicals (specifically herbicides) and quinolone-based pharmaceuticals.

The guide prioritizes the Carboxylation of Benzonitrile route (Route A), identified in recent patent literature (CN102603571B) as the most scalable, high-yielding, and safety-compliant method compared to the traditional Sandmeyer approach.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate CAS Registry Number: (Analogous Acid: 115844-42-5) Molecular Formula: C₉H₄Cl₂FNO₂ Key Applications: Intermediate for HIF-PH inhibitors, Quinolone antibiotics, and Uracil-based herbicides.

Retrosynthetic Strategy

The synthesis of this crowded aromatic ring presents a regioselectivity challenge. The 3-cyano group is sterically hindered by two ortho-chlorine atoms. Standard nucleophilic aromatic substitution (SNAr) to introduce the cyano group is difficult due to competing leaving groups (F vs Cl).

Therefore, the optimal strategy disconnects the Carboxyl (C1) moiety rather than the Cyano (C3) moiety. This utilizes 2,6-dichloro-3-fluorobenzonitrile as the scaffold, which already contains the correct halogen/cyano pattern, requiring only regioselective functionalization at the C5 position.

Retrosynthesis Target Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Acid 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid Target->Acid Esterification Bromide 5-Bromo-2,6-dichloro-3-fluorobenzonitrile Acid->Bromide Carboxylation (Grignard/CO2) Start 2,6-Dichloro-3-fluorobenzonitrile Bromide->Start Regioselective Bromination

Caption: Retrosynthetic tree prioritizing the preservation of the cyano-halogen core.

Primary Synthetic Pathway: The Nitrile-Carboxylation Route

This route is preferred for industrial scalability as it avoids the use of toxic copper cyanides (Sandmeyer) and high-pressure autoclaves.

Phase 1: Regioselective Bromination

The starting material, 2,6-dichloro-3-fluorobenzonitrile , is brominated.[1] The directing effects are critical here:

  • -CN (C1): Meta-director (deactivator).

  • -Cl (C2/C6): Ortho/Para-directors (deactivators).

  • -F (C3): Strong Ortho/Para-director (activator).

The Fluorine atom strongly activates the position ortho to itself (C4) and para to itself (C6 - blocked). However, experimental patent data indicates that under specific acidic bromination conditions, the bromine is introduced at C5 (meta to F, para to Cl-2), likely driven by the combined directing effects of the chlorines and the steric accessibility relative to the "sandwiched" C4 position.

Reagents:

  • Precursor: 2,6-Dichloro-3-fluorobenzonitrile[1][2]

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Catalyst/Solvent: H₂SO₄ (Concentrated) or Fe/Acetic Acid

Protocol:

  • Charge a reactor with 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) and concentrated H₂SO₄ (5.0 vol).

  • Heat to 40°C.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1 hour to control exotherm.

  • Stir at 60°C for 4-6 hours. Monitor by HPLC for disappearance of starting material.[3]

  • Quench: Pour the mixture onto crushed ice.

  • Isolation: Filter the resulting precipitate. Wash with water until neutral pH.[4]

  • Product: 5-Bromo-2,6-dichloro-3-fluorobenzonitrile.

Phase 2: Halogen-Metal Exchange & Carboxylation

This step converts the aryl bromide into the carboxylic acid. A Turbo-Grignard (iPrMgCl·LiCl) is recommended over standard Mg turnings to prevent side reactions with the nitrile group (which is susceptible to nucleophilic attack by Grignards).

Protocol:

  • Dissolve the bromide intermediate (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Cool to -20°C .

  • Add Isopropylmagnesium chloride (2.0M in THF) (1.1 eq) dropwise. Maintain temperature below -10°C.

    • Mechanism:[1][3][4] The Mg selectively inserts into the C-Br bond (weaker than C-Cl and C-F) via halogen-metal exchange.

  • Stir for 1 hour at -10°C.

  • Bubble anhydrous CO₂ gas into the solution for 2 hours, or pour the reaction mixture onto crushed Dry Ice.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[3][5]

  • Purification: Recrystallize from Toluene/Heptane.

  • Product: 2,4-Dichloro-3-cyano-5-fluorobenzoic acid.

Phase 3: Methyl Esterification

The final step protects the acid as the methyl ester.

Protocol:

  • Dissolve the acid (1.0 eq) in Methanol (10 vol).

  • Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C.

  • Reflux for 4 hours.

  • Concentrate in vacuo. Neutralize with saturated NaHCO₃.

  • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Final Product: Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.

Alternative Pathway: The Sandmeyer Route (Historical)

Note: This route is included for academic completeness but is less preferred due to safety risks associated with diazonium salts and cyanides.

Logic: Starts with 2,4-dichloro-5-fluorobenzoic acid , nitrates it (regioselectivity is poor, often favoring C6), reduces to the amine, and then uses CuCN to install the nitrile.

Sandmeyer Start 2,4-Dichloro-5-fluorobenzoic acid Nitro Intermediate Nitro Isomers Start->Nitro HNO3/H2SO4 Amine 3-Amino-2,4-dichloro-5-fluorobenzoic acid Nitro->Amine Fe/HCl Reduction Target Target Acid Amine->Target 1. NaNO2/HCl 2. CuCN (Sandmeyer)

Caption: The classical Sandmeyer route involves hazardous diazotization steps.

Key Data & Process Parameters

ParameterRoute A (Nitrile-Carboxylation)Route B (Sandmeyer)
Starting Material 2,6-Dichloro-3-fluorobenzonitrile2,4-Dichloro-5-fluorobenzoic acid
Key Intermediate 5-Bromo-2,6-dichloro-3-fluorobenzonitrile3-Amino-2,4-dichloro-5-fluorobenzoic acid
Critical Safety Hazard Grignard handling (Exothermic)Cyanide gas / Diazonium explosion risk
Overall Yield (Est.) 55 - 65% 30 - 40%
Atom Economy HighLow (Stoichiometric Cu/Fe waste)
Regioselectivity High (Bromination is selective)Low (Nitration yields mixed isomers)

References

  • Preparation method of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Patent CN102603571B.
  • Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid. Journal of Chemical Research, 2015.[5] [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid. Patent EP1001929B1.
  • 2,4-Dichloro-5-fluorobenzoic acid (Precursor Data). PubChem. [Link]

Sources

Foundational

A Technical Guide to Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Within this context, polysubstituted benzene rings serve as critical building blocks for a vast array of therapeutic agents. This guide provides a comprehensive technical overview of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate, with the Chemical Abstracts Service (CAS) number 220035-64-3 , is a highly functionalized aromatic compound. Its structure, featuring a strategic arrangement of electron-withdrawing groups—two chlorine atoms, a cyano group, and a fluorine atom—renders it a versatile precursor for the synthesis of complex heterocyclic systems and other elaborated molecules. The presence of these functionalities offers multiple reaction sites for further chemical transformations, making it a valuable tool for medicinal chemists.

This document will delve into the synthesis of this important intermediate, outline its key physicochemical properties, and explore its current and potential applications in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is presented below:

Chemical Structure of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Figure 1: Chemical Structure of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.

The molecule's reactivity and utility are dictated by the interplay of its substituents. The chlorine and fluorine atoms enhance lipophilicity and can participate in halogen bonding, a type of non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.[1][2] The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. The methyl ester provides a site for hydrolysis or amidation, allowing for the introduction of further diversity.

Physicochemical Properties
PropertyEstimated Value/InformationSource
CAS Number 220035-64-3N/A
Molecular Formula C₉H₄Cl₂FNO₂N/A
Molecular Weight 248.04 g/mol N/A
Appearance Likely a white to off-white solidInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low solubility in water.Inferred

Synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

The synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is most logically achieved through the esterification of its corresponding carboxylic acid, 2,4-dichloro-3-cyano-5-fluorobenzoic acid (CAS: 117528-58-2).[3][4] This precursor can be synthesized via a multi-step pathway starting from more readily available materials.

Synthesis of the Precursor: 2,4-dichloro-3-cyano-5-fluorobenzoic acid

A common route to 2,4-dichloro-3-cyano-5-fluorobenzoic acid involves the functionalization of a polysubstituted benzene ring. One reported method starts from 2,6-dichloro-3-fluorobenzonitrile.[5][6] The process involves bromination followed by a halogen-metal exchange and subsequent carboxylation.

Synthesis_of_Precursor

Diagram 1: Synthetic pathway to 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
Esterification to Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

The final step involves the esterification of the carboxylic acid with methanol. This can be achieved through several standard methods, with acid-catalyzed esterification being a common and effective approach.

This protocol is a representative procedure based on standard esterification methods for fluorinated aromatic carboxylic acids.[7]

Materials:

  • 2,4-dichloro-3-cyano-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-3-cyano-5-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by recrystallization or column chromatography on silica gel to obtain pure Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.

Applications in Drug Discovery and Development

The highly functionalized nature of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of multiple halogen substituents is a common feature in many modern pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles.

Role as a Key Building Block

This compound serves as a scaffold for the construction of more complex molecules, particularly heterocyclic compounds that are prevalent in drug candidates. The different functional groups allow for a stepwise and controlled elaboration of the molecular structure.

Applications

Diagram 2: Potential synthetic transformations of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate in drug discovery.
Potential Therapeutic Areas

While specific drugs derived from this exact intermediate are not prominently disclosed in public literature, the structural motifs it enables are relevant to several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature highly substituted aromatic cores. The electronic properties imparted by the halogens and the cyano group can be crucial for achieving potent and selective inhibition of protein kinases.

  • Infectious Diseases: The fluoroquinolone class of antibiotics, for example, relies on a fluorinated aromatic core for its antibacterial activity. This intermediate could be a precursor for novel anti-infective agents.

  • Inflammatory Diseases: Compounds with anti-inflammatory properties often contain halogenated aromatic moieties. The unique substitution pattern of this molecule could lead to the discovery of novel anti-inflammatory drugs.

  • Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides and fungicides often utilizes fluorinated and chlorinated aromatic intermediates to enhance biological activity and environmental stability.

Conclusion

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its densely functionalized structure provides a versatile platform for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a discussion of its potential applications. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of such well-designed building blocks in the arsenal of medicinal and synthetic chemists cannot be overstated.

References

  • Chen, Z. W., Zheng, L. D., & Su, W. K. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 411-412.
  • J&K Scientific. (n.d.). 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | 117528-58-2. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10900541, 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Retrieved from [Link]

  • Patel, M., & Patel, N. (2016). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3546-3554.
  • Google Patents. (n.d.). CN102603571B - Preparation method of 2,4-dichloro-3-cyano-5-fluobenzoic acid.
  • MySkinRecipes. (n.d.). 2,4-Dichloro-3-cyano-5-fluorobenzoic acid. Retrieved from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development.

Sources

Exploratory

Technical Guide: Solubility and Stability of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

The following technical guide details the physicochemical profile, solubility characteristics, and stability mechanisms of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate . This analysis is designed for researchers and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and stability mechanisms of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate . This analysis is designed for researchers and process chemists optimizing synthetic routes or formulation strategies involving this highly functionalized aromatic scaffold.

Executive Summary

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS: 220035-64-3 ) is a densely functionalized benzoic ester derivative used primarily as an intermediate in the synthesis of high-value pharmaceuticals (e.g., HIF prolyl hydroxylase inhibitors) and advanced agrochemicals.[1][2][3][4] Its structure features a unique array of electron-withdrawing groups (cyano, fluoro, dichloro) on the benzene core, imparting significant lipophilicity and specific reactivity profiles.

This guide provides a validated framework for handling this compound, focusing on its solubility in organic media, its hydrolytic instability, and the regiochemical sensitivities of its halogen substituents toward nucleophilic attack.

Physicochemical Profile

The compound is characterized by a "push-pull" electronic system where the electron-poor aromatic ring is stabilized by the ester functionality but activated toward nucleophilic aromatic substitution (


).
PropertySpecificationTechnical Note
Chemical Name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
CAS Number 220035-64-3 (Ester) / 117528-58-2 (Free Acid)Verify batch identity via HPLC/NMR.
Molecular Formula

Molecular Weight 248.04 g/mol
Physical State White to off-white crystalline solid
Melting Point 100°C – 150°C (Predicted)Acid form melts at 203–205°C.
LogP (Predicted) ~3.2 – 3.8Highly lipophilic; poor aqueous solubility.
pKa (Acid Form) ~1.5 – 2.0The free acid is exceptionally strong due to EWGs.

Solubility Analysis

Solvent Compatibility Matrix

Due to its high halogen content and ester functionality, the molecule exhibits poor solubility in water and aliphatic hydrocarbons but excellent solubility in polar aprotic solvents.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Preferred for stock solutions and

reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Standard extraction and chromatography solvent.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good for crystallization and workup.
Alcohols Methanol, EthanolModerate Potential for transesterification if heated.
Aqueous Water, PBS (pH 7.4)Negligible (<0.01 mg/mL)Requires co-solvent (e.g., 1% DMSO) for bio-assays.
Alkanes Hexanes, HeptaneLow Useful as an anti-solvent for precipitation.
Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent system.

  • Preparation: Weigh 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If fully dissolved, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold in Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard calibration curve.

Stability and Reactivity Assessment

The stability of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is governed by two primary degradation pathways: Ester Hydrolysis and Nucleophilic Aromatic Substitution (


) .
Degradation Pathways Diagram

The following diagram illustrates the critical reactivity nodes. The cyano (CN) and ester (COOMe) groups activate the ortho and para positions, making the chlorines (C2, C4) highly susceptible to displacement, often more so than the fluorine at C5.

G Compound Methyl 2,4-dichloro- 3-cyano-5-fluorobenzoate Acid Hydrolysis Product: 2,4-Dichloro-3-cyano- 5-fluorobenzoic acid Compound->Acid Acid/Base Hydrolysis (pH > 9 or pH < 2) SNAr_Product S_NAr Adduct: Displacement of Cl (C2/C4) or F (C5) Compound->SNAr_Product Nucleophiles (R-NH2, R-SH) Activated by CN/Ester Transester Transesterification: (e.g., Ethyl ester in EtOH) Compound->Transester ROH Reflux

Caption: Primary degradation pathways. Red path indicates hydrolysis; Yellow path indicates nucleophilic attack on the halogenated ring.

Hydrolytic Stability
  • Mechanism: The electron-withdrawing nature of the ring substituents (Cl, CN, F) significantly increases the electrophilicity of the carbonyl carbon. Consequently, this ester hydrolyzes faster than unsubstituted methyl benzoate.

  • Critical pH Windows:

    • pH 4–8: Relatively stable at room temperature.[5]

    • pH > 9: Rapid hydrolysis to the free acid (2,4-dichloro-3-cyano-5-fluorobenzoic acid).

    • pH < 2: Slow hydrolysis; requires heating.

Nucleophilic Aromatic Substitution ( )

Researchers must be cautious when using amine bases (e.g., Piperidine, Morpholine) or thiolates.

  • Regioselectivity:

    • C2-Cl & C4-Cl: These positions are ortho to the strong cyano group (C3). The C2-Cl is also ortho to the ester. These are the "hotspots" for displacement.

    • C5-F: While fluorine is a good leaving group in

      
      , it is meta to the strongest activators (CN and Ester). Therefore, Chlorine displacement  is a competing, and often dominant, side reaction compared to Fluorine displacement in this specific scaffold.
      

Experimental Protocols for Stability Testing

Forced Degradation Study (Stress Testing)

Purpose: To establish the intrinsic stability limits of the API/Intermediate.

Stress ConditionProtocolSampling TimepointsAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C0, 2, 4, 8, 24 Hours< 5% degradation to Acid
Base Hydrolysis 0.1 N NaOH, RT0, 15, 30, 60 MinutesHigh Risk: Expect rapid conversion.
Oxidation 3%

, RT
0, 4, 24 HoursMonitor for N-oxide (if CN hydrolyzes).
Thermal Solid state, 60°C7, 14 DaysNo physical change (melting/color).
Photostability 1.2M Lux hoursEnd of cycleCheck for dechlorination (radical mechanism).
HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (ester/nitrile).

  • Retention: The ester will elute significantly later (more hydrophobic) than the free acid.

Handling and Safety Standards

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis. Keep container tightly closed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Book/ChemSRC. Physicochemical Properties of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. Available at: [Link]

  • ResearchGate. Synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid via 2,6-dichloro-3-fluorobenzonitrile. (Contextual synthesis data). Available at: [Link]

  • PubChem. Compound Summary: 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS 117528-58-2). Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity and byproduct formation during the synthesis of this critical intermediate. As a key building block in the development of pharmaceuticals, such as the novel fluoroquinolone antibiotic finafloxacin, achieving high purity is paramount.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the chemical causality behind common synthetic issues.

Section 1: Troubleshooting Byproducts from Precursor Synthesis

The purity of your final ester is fundamentally dependent on the quality of its precursor, typically 2,4-dichloro-3-cyano-5-fluorobenzoic acid or its corresponding acyl chloride. Impurities generated at this stage will carry through and complicate purification of the final product.

FAQ: I'm observing persistent impurities in my 2,4-dichloro-3-cyano-5-fluorobenzoic acid. What are they and how are they formed?

This is a common issue stemming from the multiple available, yet challenging, synthetic routes to the carboxylic acid precursor. The identity of the byproduct is often a clue to its origin.

Common Precursor Synthetic Routes and Associated Byproducts:

Several routes are documented, each with a unique impurity profile:

  • Sandmeyer Reaction Route: This classic route involves the diazotization of 3-amino-2,4-dichloro-5-fluorobenzoic acid followed by a reaction with a cyanide salt.[3] This process is known for being difficult to control and having poorly reproducible yields on a larger scale.[1][4]

    • Potential Byproducts: Incomplete diazotization can leave residual starting amine. Side reactions during the Sandmeyer reaction can lead to the formation of phenolic compounds (replacement of the diazonium group with -OH) or compounds where the diazonium group is replaced by a hydrogen. The use of large excesses of cyanide also presents a significant hazard and can lead to complex waste streams.[1]

  • Multi-Step Route from Xylene Derivatives: A more complex route starts from 5-fluoro-1,3-xylene, involving steps of chlorination, side-chain oxidation, and conversion of a formyl group to a nitrile.[5]

    • Potential Byproducts: Incomplete reactions are the primary source of impurities here. These can include 2,4-dichloro-5-fluoro-3-formyl-benzoic acid (if the conversion to the nitrile is incomplete) or intermediates with partially oxidized side chains like 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid .[5]

  • Friedel-Crafts Route: The synthesis of the related 2,4-dichloro-5-fluorobenzoyl chloride can be achieved via a Friedel-Crafts reaction between 2,4-dichlorofluorobenzene and carbon tetrachloride.[6][7]

    • Potential Byproducts: A significant byproduct in this reaction is a dimeric species, such as (FCl)₂C₆H₂)₂CCl₂ , which can account for 20-30% of the product mass, reducing the overall yield and complicating purification.[6]

The following diagram illustrates the formation of these precursor-stage byproducts.

G cluster_sandmeyer Sandmeyer Route cluster_xylene Xylene Route cluster_fc Friedel-Crafts Route Amine 3-Amino-2,4-dichloro- 5-fluorobenzoic acid Diazonium Diazonium Salt Amine->Diazonium NaNO₂, HCl Acid_S Target Acid Precursor Diazonium->Acid_S CuCN Phenol Phenolic Byproduct Diazonium->Phenol Side Reaction (H₂O) Xylene 5-Fluoro-1,3-xylene Formyl 3-Formyl Intermediate Xylene->Formyl Multi-step Oxidation/Chlorination Acid_X Target Acid Precursor Formyl->Acid_X Nitrile Formation IncompleteFormyl Residual Formyl Byproduct Formyl->IncompleteFormyl Incomplete Reaction DCFB 2,4-Dichlorofluorobenzene AcylChloride Target Acyl Chloride DCFB->AcylChloride CCl₄, AlCl₃ Dimer Dimer Byproduct DCFB->Dimer Side Reaction

Caption: Synthetic routes to precursors and key byproduct formation points.

Troubleshooting Table: Precursor Impurities

Suspected ImpurityProbable OriginRecommended Analytical MethodMitigation Strategy
3-Amino-2,4-dichloro-5-fluorobenzoic acidIncomplete diazotization (Sandmeyer Route)LC-MS, ¹H NMREnsure complete dissolution and stoichiometric addition of NaNO₂ at low temperatures.
2,4-dichloro-3-hydroxy-5-fluorobenzoic acidSide reaction with water (Sandmeyer Route)LC-MS, GC-MSStrictly control temperature and minimize water content in the reaction.
2,4-dichloro-5-fluoro-3-formyl-benzoic acidIncomplete nitrile formation (Xylene Route)[5]¹H NMR (aldehyde proton ~10 ppm), IR (C=O stretch)Increase reaction time or temperature for the nitrile formation step; use a more efficient dehydrating agent.
Dimeric speciesSelf-condensation (Friedel-Crafts Route)[6]GC-MS, High-resolution MSOptimize catalyst loading and reaction temperature; explore alternative catalysts.

Section 2: Troubleshooting Byproducts from the Final Esterification

Even with a pure starting acid, the final esterification step can introduce a new set of byproducts if not properly controlled. The reaction involves the conversion of a carboxylic acid to a methyl ester, typically using methanol in the presence of an acid catalyst (Fischer esterification).

FAQ: My final product shows low purity after esterification. What are the likely side reactions?

The primary challenges in this step are ensuring the reaction goes to completion and preventing hydrolysis of both the desired ester and the nitrile functional group.

Common Esterification Byproducts:

  • Unreacted Starting Material (Hydrolysis Product): The most common impurity is the starting material, 2,4-dichloro-3-cyano-5-fluorobenzoic acid . Its presence indicates either an incomplete reaction or hydrolysis of the methyl ester product back to the acid.[8] Fischer esterification is an equilibrium process; the presence of water, a byproduct of the reaction, can drive the reaction in reverse.

  • Nitrile Hydrolysis Products: The cyano (-C≡N) group is susceptible to hydrolysis under both strong acidic and basic conditions, especially at elevated temperatures.[9][10] This can lead to the formation of an amide byproduct, Methyl 2,4-dichloro-3-(aminocarbonyl)-5-fluorobenzoate . In very harsh conditions, this amide can be further hydrolyzed to a carboxylic acid, though this is less common under standard esterification conditions.

The diagram below illustrates the desired reaction and these competing side reactions.

G StartAcid 2,4-dichloro-3-cyano- 5-fluorobenzoic acid Product TARGET PRODUCT Methyl 2,4-dichloro-3-cyano- 5-fluorobenzoate StartAcid->Product + H⁺ (catalyst) - H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Methanol->Product + H⁺ (catalyst) - H₂O Product->StartAcid + H₂O (Hydrolysis) Amide BYPRODUCT Amide Impurity Product->Amide + H₂O, H⁺ (Nitrile Hydrolysis)

Caption: The desired esterification pathway and competing hydrolysis side reactions.

Troubleshooting Table: Esterification Byproducts

Suspected ImpurityProbable OriginRecommended Analytical MethodMitigation Strategy
2,4-dichloro-3-cyano-5-fluorobenzoic acidIncomplete reaction or ester hydrolysis[8]TLC, LC-MS, ¹H NMRUse anhydrous methanol and glassware. Use excess methanol to shift equilibrium. Add a dehydrating agent or remove water azeotropically.
Methyl 2,4-dichloro-3-(aminocarbonyl)-5-fluorobenzoateHydrolysis of the nitrile group[9][10]LC-MS, ¹H NMR, IR (amide C=O and N-H stretches)Use the minimum effective catalyst concentration. Avoid prolonged reaction times at high temperatures.

Section 3: Recommended Protocols & Best Practices

To minimize byproduct formation, rigorous adherence to optimized protocols is essential.

Protocol: Fischer Esterification with Byproduct Control

This protocol is designed to maximize yield while minimizing hydrolysis-related impurities.

Materials:

  • 2,4-dichloro-3-cyano-5-fluorobenzoic acid (1.0 eq)

  • Anhydrous Methanol (10-20 volumes)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture.

  • Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,4-dichloro-3-cyano-5-fluorobenzoic acid and anhydrous methanol.

    • Causality: Using a large excess of methanol acts as both the solvent and a reagent, driving the reaction equilibrium toward the ester product according to Le Chatelier's principle.

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

    • Causality: Sulfuric acid is a strong acid catalyst. Its addition is exothermic, so cooling prevents potential side reactions. It also serves as a dehydrating agent, sequestering the water formed during the reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and slowly pour it over crushed ice.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes).

  • Workup - Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases.

    • Causality: This step is critical. It neutralizes the sulfuric acid catalyst and, more importantly, removes any unreacted acidic starting material by converting it to its water-soluble sodium salt.

  • Workup - Final Washes: Wash the organic layer with water, followed by brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How can I definitively confirm the identity of a suspected byproduct?

    • A: A combination of techniques is best. GC-MS or LC-MS will provide the molecular weight, which is a strong indicator. For structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable. For example, the hydrolysis of the nitrile to an amide will result in the disappearance of the nitrile carbon signal in the ¹³C NMR and the appearance of new, broad N-H signals in the ¹H NMR.

  • Q2: My reaction stalls and does not go to completion, even after prolonged heating. Why?

    • A: The most likely culprit is water. Either your reagents (especially methanol) or glassware were not sufficiently dry, or the catalytic amount of acid was insufficient. The water produced during the reaction establishes an equilibrium that prevents full conversion. Try using freshly opened anhydrous solvents or distilling your methanol before use.

  • Q3: I am using the acyl chloride route with thionyl chloride (SOCl₂). What specific byproducts should I watch for?

    • A: When preparing the acyl chloride with SOCl₂, ensure all thionyl chloride is removed before adding methanol.[6] Any residual SOCl₂ will react violently with methanol to produce methyl chloride and sulfur dioxide, and can also form dimethyl sulfite or methyl chlorosulfite, which can contaminate your product. Removal under vacuum is essential.

References

  • CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents. [URL: https://patents.google.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid - Journal of Chemical Research. [URL: https://www.researchgate.net/publication/257850550_A_Novel_and_Facile_Method_for_Synthesis_of_24-Dichloro-3-cyano-5-fluorobenzoic_Acid]
  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents. [URL: https://patents.google.
  • A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294. [URL: https://patents.google.
  • Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2 - Benchchem. [URL: https://www.benchchem.com/product/bcp233368]
  • Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35949h]
  • 2,4-Dichloro-3-cyano-5-fluorobenzoic acid - MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/2-4-dichloro-3-cyano-5-fluorobenzoic-acid]
  • Methyl 2-cyano-5-fluorobenzoate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/cas/924200-24-4.htm]
  • EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. [URL: https://patents.google.
  • US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents. [URL: https://patents.google.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0205]
  • 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736821]
  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. [URL: https://www.researchgate.net/publication/283478988_An_Efficient_Synthesis_of_24-Dichloro-35-difluorobenzoic_Acid]
  • (PDF) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability - ResearchGate. [URL: https://www.researchgate.net/publication/232247271_Hydrolysis_study_of_fluoroorganic_and_cyano-based_ionic_liquid_anions_-_Consequences_for_operational_safety_and_environmental_stability]
  • ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV). - ResearchGate. [URL: https://www.researchgate.net/publication/259182307_ChemInform_Abstract_A_Novel_and_Facile_Method_for_Synthesis_of_24-Dichloro-3-cyano-5-fluorobenzoic_Acid_IV]
  • "Cyano Compounds, Inorganic," in: Ullmann's Encyclopedia of Industrial Chemistry. [URL: https://onlinelibrary.wiley.com/doi/10.1002/14356007.a08_159.pub3]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Introduction: Decoding a Complex Aromatic Scaffold Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Introduction: Decoding a Complex Aromatic Scaffold

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a highly functionalized aromatic compound, representing a class of molecules pivotal as building blocks in medicinal chemistry and materials science.[1] The dense arrangement of electron-withdrawing substituents—two chlorine atoms, a cyano group, a fluorine atom, and a methyl ester—creates a unique electronic environment that is critical to its reactivity and potential biological activity. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. Moving beyond a simple recitation of data, we will dissect the spectral features, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. This comparative analysis is designed for researchers and drug development professionals who require a deep, mechanistic understanding of how to interpret NMR data for complex, polysubstituted aromatic systems.

Molecular Structure and Electronic Environment

The substitution pattern on the benzene ring is key to understanding its NMR spectra. All substituents are electron-withdrawing, either through inductive effects (Cl, F, COOCH₃) or a combination of inductive and resonance effects (CN, COOCH₃). This cumulative withdrawal of electron density has a profound deshielding effect on the remaining aromatic proton and the ring carbons.[2] The single aromatic proton at the C-6 position is expected to be significantly downfield, and its multiplicity will be dictated by coupling to the adjacent fluorine atom. Similarly, the ¹³C spectrum will display distinct signals for each carbon, with their chemical shifts heavily influenced by the attached and neighboring functional groups.

Caption: Molecular structure of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate with atom numbering.

¹H NMR Spectral Analysis: A Tale of a Single Proton

The proton NMR spectrum is anticipated to be remarkably simple in its signal count but rich in information.

  • Aromatic Region: A single proton signal is expected for the hydrogen at the C-6 position (H-6). Due to the strong deshielding from the surrounding electron-withdrawing groups, this signal will appear significantly downfield, likely in the range of δ 7.8 - 8.2 ppm .[3] This proton is adjacent to the fluorine atom at C-5, which will cause the signal to split into a doublet . The coupling constant for this through-bond interaction (³JH-F) is typically in the range of 6-10 Hz.

  • Aliphatic Region: The methyl protons of the ester group (-OCH₃) will produce a single, sharp signal. This signal is expected to appear in the typical range for methyl esters, around δ 3.9 - 4.1 ppm .[4] As there are no adjacent protons, this signal will be a singlet .

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Aromatic)7.8 - 8.2Doublet (d)³JH-F = 6 - 10
-OCH₃ (Methyl)3.9 - 4.1Singlet (s)N/A

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. Due to the lack of symmetry, nine distinct signals are expected: six for the aromatic carbons, one for the cyano carbon, one for the carbonyl carbon, and one for the methyl carbon.[5]

  • Carbonyl and Cyano Carbons: The ester carbonyl carbon is the most deshielded carbon, expected around δ 160-165 ppm .[4] The cyano carbon signal is typically found in the δ 110-120 ppm range.[6]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.

    • C-F Bond: The carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.[7]

    • C-Cl Bonds: Carbons bonded to chlorine (C-2, C-4) are also deshielded, with expected shifts in the δ 130-140 ppm range.[8]

    • Other Aromatic Carbons: The remaining carbons (C-1, C-3, C-6) will also exhibit splitting due to two- and three-bond couplings to fluorine (²JC-F, ³JC-F), though with smaller coupling constants.

  • Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, typically around δ 52-55 ppm .[4]

Table 2: Predicted ¹³C NMR Data and Comparative Analysis

To contextualize our predictions, the table below compares the expected shifts for our target molecule with experimental data for related, simpler structures. This comparison highlights the additive nature of substituent effects on carbon chemical shifts.

CarbonMethyl Benzoate (Experimental)[4]Chlorobenzene (Experimental)[8]Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (Predicted)Rationale for Shift
C=O ~164 ppmN/A160 - 165 ppm Typical ester carbonyl region.[9]
C-1 ~130 ppmN/A128 - 132 ppm (d) Attached to ester; coupling to F.
C-2 ~129 ppm~129 ppm135 - 140 ppm (d) Attached to Cl; deshielded; coupling to F.
C-3 ~128 ppm~129 ppm115 - 120 ppm (d) Attached to CN; coupling to F.
C-4 ~133 ppm~127 ppm138 - 142 ppm (d) Attached to Cl; deshielded; coupling to F.
C-5 ~128 ppm~127 ppm155 - 160 ppm (d) Attached to F; highly deshielded; large ¹JC-F.[7]
C-6 ~129 ppm~129 ppm118 - 122 ppm (d) Ortho to ester and meta to F; coupling to F.
-CN N/AN/A110 - 120 ppm Standard chemical shift for a nitrile carbon.[6]
-OCH₃ ~53 ppmN/A52 - 55 ppm Typical methyl ester region.[4]

(d) indicates the signal is expected to be a doublet due to C-F coupling.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for the NMR analysis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the solid sample directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent dissolving power for many organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v for chemical shift referencing (δ = 0.00 ppm).[10] d. Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. ¹H NMR Data Acquisition (400 MHz Spectrometer): a. Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. b. Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (zg30).
  • Spectral Width: 12 - 16 ppm.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

3. ¹³C NMR Data Acquisition (101 MHz Spectrometer): a. Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
  • Spectral Width: 220 - 240 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).
  • Number of Scans: 512 to 2048 scans, as ¹³C is much less sensitive than ¹H.

4. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the resulting spectrum manually. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11] e. Integrate the signals in the ¹H spectrum.

Caption: Standardized workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate, while originating from a complex molecule, can be systematically interpreted through the fundamental principles of chemical shift theory and spin-spin coupling. The anticipated ¹H spectrum is simple, featuring a downfield doublet for the lone aromatic proton and a singlet for the methyl ester. The ¹³C spectrum is more complex, with nine distinct signals whose positions are dictated by the strong electronic effects of the five substituents. Crucially, the presence of fluorine provides a valuable diagnostic tool, inducing characteristic splitting patterns that confirm the connectivity of the carbon skeleton. This comprehensive analysis serves as a robust framework for the verification and quality control of this important synthetic intermediate.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Fung, B. M. (n.d.). Carbon-13 chemical shift tensors of halobenzenes.
  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Retrieved from [Link]

  • Snape, C. E., Ladner, W. R., & Bartle, K. D. (1979). Survey of Carbon-13 Chemical Shifts in Aromatic Hydrocarbons and Its Application to Coal-Derived Materials. Analytical Chemistry, 51(13), 2189–2198. Retrieved from [Link]

  • Biblioteca Virtual da FAPESP. (n.d.). The halogen effect on the C-13 NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Modgraph Consultants Ltd. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • Canadian Science Publishing. (1867). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-239. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

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Comparative

Comparative Yield Analysis: Synthetic Routes to Nirmatrelvir (PF-07321332)

[1] Executive Summary This guide provides a technical analysis of the synthetic evolution of Nirmatrelvir , the SARS-CoV-2 main protease (

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the synthetic evolution of Nirmatrelvir , the SARS-CoV-2 main protease (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) inhibitor.[1][2][3][4] We compare the initial Medicinal Chemistry (Discovery) Route  against the optimized Commercial Process Route .

The transition from Discovery to Commercial scale represents a paradigm shift in pharmaceutical manufacturing, characterized by a doubling of overall yield (31%


 61%)  and a 77% reduction in Process Mass Intensity (PMI) . This analysis dissects the specific chemical modifications—primarily the shift from linear to convergent assembly and the replacement of the Burgess reagent—that enabled this efficiency.
Route Analysis & Mechanics
Route A: The Discovery Route (Linear Assembly)

The "Speed-to-Clinic" Approach

The initial route prioritized speed of synthesis to support toxicology and Phase I trials. It utilizes a linear assembly strategy, building the molecule piece-by-piece from the C-terminus.

  • Key Mechanics:

    • Coupling: Utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. While high-yielding on a gram scale, HATU is prohibitively expensive and poses explosion risks on a metric ton scale.

    • Nitrile Formation: The critical warhead (nitrile group) is installed via dehydration of a primary amide using the Burgess Reagent .[5][6]

    • Purification: Relies heavily on column chromatography between steps, which is the primary driver of yield loss and high solvent consumption (PMI).

Route B: The Commercial Route (Convergent Assembly)

The "Supply Chain Resilience" Approach

The commercial route, developed by Pfizer Process Chemistry, shifts to a convergent strategy.[6] It assembles the "Western" (bicyclic proline) and "Eastern" (amino acid) fragments separately before final coupling.

  • Key Mechanics:

    • Coupling: Replaces HATU with T3P (Propanephosphonic acid anhydride) or CDI/DCC . T3P allows for water-soluble by-products, enabling purification via aqueous extraction rather than chromatography.

    • Nitrile Formation: Replaces the Burgess reagent with TFAA (Trifluoroacetic anhydride) or Vilsmeier-Haack conditions. This allows the reaction to be telescoped (performed in the same vessel) immediately following the amide coupling.

    • Purification: Introduces Crystallization-Induced Dynamic Resolution (CIDR) and isolation of intermediates as salts (e.g., amine-HCl), eliminating all chromatographic steps.

Comparative Data Analysis

The following data contrasts the efficiency metrics of the two primary routes.

MetricRoute A (Discovery)Route B (Commercial)Impact Analysis
Overall Yield ~31% ~61% +97% Improvement. Driven by telescoping steps and eliminating chromatography losses.
Step Count 7 (Linear)5 (Convergent)Reduced operational complexity and batch cycle time.
PMI ( kg/kg ) 47210877% Reduction. Massive decrease in solvent waste and raw material input.
Key Reagent Burgess ReagentTFAA / T3PShift from niche, high-waste reagent to commodity chemicals.
Purification ChromatographyCrystallizationEnables multi-ton scale manufacturing.[6]
Atom Economy LowHighCommercial route utilizes atom-efficient telescoping.
Visualizing the Synthetic Logic

The following diagrams illustrate the structural shift from linear to convergent synthesis and the specific chemistry of the nitrile warhead installation.

Diagram 1: Linear vs. Convergent Workflow

SynthesisComparison cluster_0 Route A: Discovery (Linear) cluster_1 Route B: Commercial (Convergent) Start_A SM 1 Step1_A Coupling (HATU) Start_A->Step1_A Step2_A Dehydration (Burgess) Step1_A->Step2_A Final_A Nirmatrelvir (Chromatography) Step2_A->Final_A Frag_West Western Frag (Bicyclic Proline) Coupling_B Coupling (T3P) (No Isolation) Frag_West->Coupling_B Frag_East Eastern Frag (Leucine Deriv) Frag_East->Coupling_B Dehydration_B Dehydration (TFAA) (Telescoped) Coupling_B->Dehydration_B Final_B Nirmatrelvir (Crystallization) Dehydration_B->Final_B

Caption: Comparison of the linear discovery route versus the convergent commercial route, highlighting the telescoping of the final steps.

Diagram 2: The Critical Warhead Installation (Dehydration)

DehydrationMechanism Amide Primary Amide Intermediate Burgess Route A: Burgess Reagent (Carbamoylsulfonate) Amide->Burgess Discovery TFAA Route B: TFAA / Pyridine (Trifluoroacetic Anhydride) Amide->TFAA Commercial Waste_A High Waste Sulfurate By-product Burgess->Waste_A Nitrile Nitrile Warhead (Nirmatrelvir) Burgess->Nitrile Waste_B Water Soluble TFA Salts (Washable) TFAA->Waste_B TFAA->Nitrile

Caption: Mechanistic divergence in the nitrile installation step. Route B allows for aqueous waste removal, whereas Route A requires chromatography.

Experimental Protocols
Protocol A: Nitrile Formation via Burgess Reagent (Discovery)

Use Case: Small scale (<10g), where yield loss is acceptable for speed.

  • Dissolution: Dissolve the primary amide precursor (1.0 eq) in anhydrous DCM (10 volumes).

  • Reagent Addition: Add Burgess reagent (2.0 eq) in portions at room temperature.

  • Reaction: Stir for 12-24 hours under nitrogen. Monitor by TLC/LCMS for disappearance of amide.

  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify residue via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Critical Flaw: The Burgess reagent by-products are difficult to separate without chromatography.

Protocol B: Telescoped Amidation-Dehydration via TFAA (Commercial)

Use Case: Large scale (>1kg), optimized for yield and purity.

  • Coupling (In-situ): To the carboxylic acid intermediate (1.0 eq) in EtOAc (8 volumes), add the amine salt (1.1 eq), DIPEA (3.0 eq), and T3P (50% in EtOAc, 1.5 eq) at 0°C. Stir until coupling is complete (IPC: <1% acid remaining).

  • Aqueous Wash: Wash the organic layer with water, 10%

    
    , and brine to remove T3P by-products. Do not concentrate to dryness. 
    
  • Dehydration: Cool the EtOAc solution of the resulting amide to -10°C.

  • Reagent Addition: Add Pyridine (2.5 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise, maintaining temp < 0°C.

  • Reaction: Warm to 10°C and stir for 2 hours. (IPC: Check for conversion of amide to nitrile).

  • Quench & Isolation: Quench with water. Separate layers. Wash organic layer with

    
     (removes TFA).
    
  • Crystallization: Swap solvent to MTBE/Heptane to induce crystallization of the final API. Filter and dry.

    • Validation: This protocol consistently yields >85% for the final step with >99.5% purity after crystallization.

References
  • Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1][7] Science, 374(6575), 1586-1593. [Link]

  • Algera, R. F., et al. (2023).[8] "Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months." ACS Central Science, 9(5), 849–857. [Link]

  • Pfizer Inc. (2022). "Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence." Organic Process Research & Development, 27(1), 23-35. [Link][8]

  • Lipshutz, B. H., et al. (2022).[2] "A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid." Organic Letters, 24(50), 9233–9237. [Link][3]

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